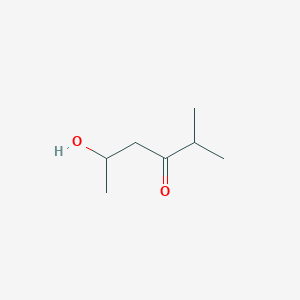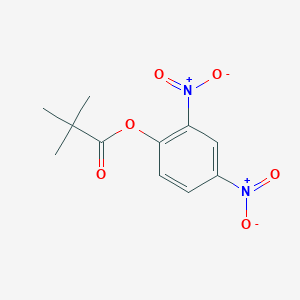
Propanoic acid, 2,2-dimethyl-, 2,4-dinitrophenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanoic acid, 2,2-dimethyl-, 2,4-dinitrophenyl ester is an organic compound with the molecular formula C11H12N2O6 It is a derivative of propanoic acid, where the hydrogen atom of the carboxyl group is replaced by a 2,4-dinitrophenyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2,2-dimethyl-, 2,4-dinitrophenyl ester typically involves the esterification of 2,2-dimethylpropanoic acid with 2,4-dinitrophenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Propanoic acid, 2,2-dimethyl-, 2,4-dinitrophenyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 2,2-dimethylpropanoic acid and 2,4-dinitrophenol.
Reduction: The nitro groups in the compound can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water, and heat.
Reduction: Hydrogen gas, palladium on carbon, and an appropriate solvent like ethanol.
Substitution: Nucleophiles such as amines or alcohols, and solvents like dichloromethane or tetrahydrofuran.
Major Products Formed
Hydrolysis: 2,2-dimethylpropanoic acid and 2,4-dinitrophenol.
Reduction: 2,2-dimethylpropanoic acid, 2,4-diaminophenyl ester.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Propanoic acid, 2,2-dimethyl-, 2,4-dinitrophenyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical assays.
Medicine: Investigated for its potential use in drug development and as a model compound for studying ester hydrolysis in biological systems.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of propanoic acid, 2,2-dimethyl-, 2,4-dinitrophenyl ester involves its interaction with various molecular targets. The ester bond can be hydrolyzed by esterases, releasing 2,2-dimethylpropanoic acid and 2,4-dinitrophenol. The nitro groups can undergo reduction to form amino groups, which can further participate in various biochemical pathways. The compound’s reactivity and interactions with enzymes make it a valuable tool for studying enzymatic processes and developing enzyme inhibitors.
Comparación Con Compuestos Similares
Similar Compounds
Propanoic acid, 2,2-dimethyl-, 2-phenylethyl ester: Similar ester structure but with a phenylethyl group instead of a dinitrophenyl group.
Propanoic acid, 2,2-dimethyl-, 4-methylpentyl ester: Another ester derivative with a different alkyl group.
Uniqueness
Propanoic acid, 2,2-dimethyl-, 2,4-dinitrophenyl ester is unique due to the presence of the 2,4-dinitrophenyl group, which imparts distinct chemical properties such as increased reactivity and the ability to participate in specific reactions like reduction of nitro groups. This makes it particularly useful in research applications where these properties are advantageous.
Propiedades
Número CAS |
57025-45-3 |
|---|---|
Fórmula molecular |
C11H12N2O6 |
Peso molecular |
268.22 g/mol |
Nombre IUPAC |
(2,4-dinitrophenyl) 2,2-dimethylpropanoate |
InChI |
InChI=1S/C11H12N2O6/c1-11(2,3)10(14)19-9-5-4-7(12(15)16)6-8(9)13(17)18/h4-6H,1-3H3 |
Clave InChI |
SEBUYNOQPFWJRJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)OC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2-Fluorophenyl)methoxy]-2-(methoxymethyl)pentan-2-ol](/img/structure/B14610828.png)
![Dipropyl [2-(1H-indol-1-yl)-2-oxoethyl]phosphonate](/img/structure/B14610830.png)
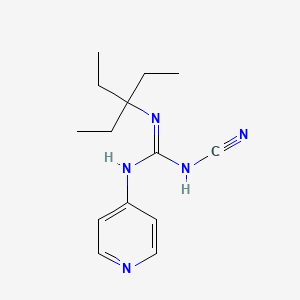

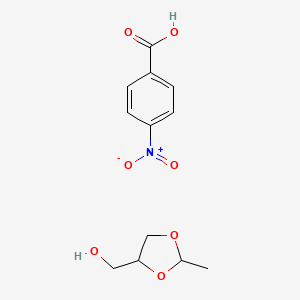
![1-[3-(2,4-Dichlorophenyl)heptyl]-1H-imidazole](/img/structure/B14610851.png)
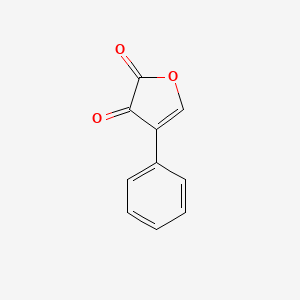
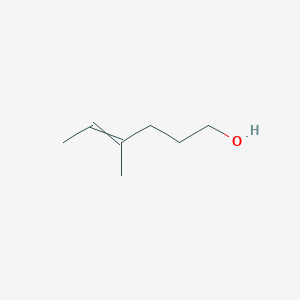
![2-Chloro-N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]benzamide](/img/structure/B14610874.png)
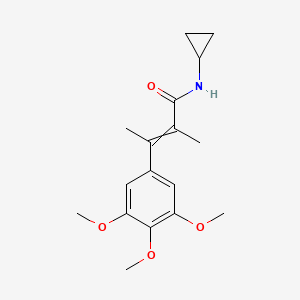
![Phenol, 2-[(2-hydroxy-5-nitrophenyl)methyl]-6-methyl-4-nitro-](/img/structure/B14610894.png)
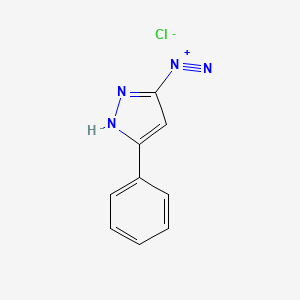
![1-Pentanone, 1-[7-(3-methylhexyl)-9H-fluoren-2-yl]-](/img/structure/B14610913.png)
